molecular formula C11H15Cl2N3O2 B6263577 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride CAS No. 105684-76-2

7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride

Cat. No. B6263577
CAS RN: 105684-76-2
M. Wt: 292.2
InChI Key:
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Description

The compound “7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride” is a derivative of piperazine . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific example is the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

While specific structural analysis for “7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride” was not found, piperazine and its derivatives have been studied for their structural and molecular properties .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions is a key step in the synthesis of 2-substituted chiral piperazines . More detailed analysis would require specific experimental data.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride involves the reaction of 2-aminophenol with ethyl chloroformate to form ethyl 2-amino-4-oxo-4H-benzo[d][1,3]oxazine-3-carboxylate, which is then reacted with piperazine to form the final product.", "Starting Materials": [ "2-aminophenol", "ethyl chloroformate", "piperazine", "sodium bicarbonate", "dichloromethane", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-aminophenol in dichloromethane and add ethyl chloroformate dropwise while stirring. Add sodium bicarbonate to the mixture to neutralize the hydrogen chloride that is produced. Extract the product with dichloromethane and dry over magnesium sulfate.", "Step 2: Dissolve the product from step 1 in dichloromethane and add piperazine. Stir the mixture at room temperature for several hours. Extract the product with dichloromethane and dry over magnesium sulfate.", "Step 3: Dissolve the product from step 2 in water and add hydrochloric acid to form the dihydrochloride salt. Extract the product with dichloromethane and dry over magnesium sulfate." ] }

CAS RN

105684-76-2

Product Name

7-(piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one dihydrochloride

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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